2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
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Description
“2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is a compound that has been used in the development of a fluorescence lifetime-based binding assay for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop this assay .
Synthesis Analysis
The synthesis of related compounds has been achieved by a one-pot three-component reaction . This involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions .Scientific Research Applications
Synthesis and Characterization
- 2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide and its derivatives are crucial in the field of organic synthesis. For instance, compounds with a similar structure have been synthesized through copper-catalyzed intramolecular cyclization, proving the compound's relevance in synthetic chemistry and potential in creating novel molecules (Wang et al., 2008).
Biological and Pharmacological Activities
- Some compounds structurally related to this compound have been identified as potent immunosuppressors and immunostimulators, highlighting their potential therapeutic applications (Abdel‐Aziz et al., 2011).
- A series of compounds similar in structure have been synthesized and evaluated for anticonvulsant activities, indicating their potential use in treating seizures (Rana et al., 2008).
Photophysical Properties
- The derivatives of benzothiazole, a structural component of the compound , have been studied for their photophysical properties, indicating the compound's potential application in material science and sensor technology (Padalkar et al., 2011).
properties
IUPAC Name |
2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-4-2-1-3-8(9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSZHRSNRIVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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